2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a pyrrolidinone ring and an adamantane core, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate typically involves the reaction of 3-chloroadamantane-1-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the adamantane core can be substituted with other nucleophiles.
Hydrolysis: The ester bond between the pyrrolidinone ring and the adamantane core can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are substituted adamantane derivatives.
Hydrolysis: The major products are 3-chloroadamantane-1-carboxylic acid and N-hydroxysuccinimide.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The pathways involved in these processes are often related to the regulation of cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-bromoadamantane-1-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 3-iodoadamantane-1-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 3-fluoroadamantane-1-carboxylate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate is unique due to the presence of the chlorine atom in the adamantane core, which imparts distinct reactivity and stability compared to its halogenated analogs.
Properties
Molecular Formula |
C15H18ClNO4 |
---|---|
Molecular Weight |
311.76 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-chloroadamantane-1-carboxylate |
InChI |
InChI=1S/C15H18ClNO4/c16-15-6-9-3-10(7-15)5-14(4-9,8-15)13(20)21-17-11(18)1-2-12(17)19/h9-10H,1-8H2 |
InChI Key |
LZPCRQLJDDUNQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C23CC4CC(C2)CC(C4)(C3)Cl |
Origin of Product |
United States |
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